molecular formula C12H11NO2 B1532723 1-(prop-2-en-1-yl)-1H-indole-3-carboxylic acid CAS No. 1021244-66-5

1-(prop-2-en-1-yl)-1H-indole-3-carboxylic acid

Cat. No.: B1532723
CAS No.: 1021244-66-5
M. Wt: 201.22 g/mol
InChI Key: NBSNSQJYXCXGLK-UHFFFAOYSA-N
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Description

1-(prop-2-en-1-yl)-1H-indole-3-carboxylic acid is a synthetic indole derivative with the molecular formula C12H11NO2 and a molecular weight of 201.22 g/mol . This compound is supplied as a solid powder and should be stored at room temperature . Its structure features an indole ring system substituted at the nitrogen atom with a prop-2-en-1-yl (allyl) group and at the 3-position with a carboxylic acid functional group . The presence of the allyl group provides a versatile handle for further chemical modification via reactions such as cross-coupling or polymerization, making it a valuable intermediate in organic synthesis and medicinal chemistry research. While the specific biological profile of this allylated derivative is not fully detailed in the literature, the indole-3-carboxylic acid scaffold is recognized as a significant pharmacophore and a known metabolite of tryptophan . Researchers can utilize this compound as a key building block for the development of novel molecules, potentially for application in areas such as inflammation and immunology, given that related indole-2-carboxylic acid derivatives have been investigated as potent and selective antagonists for cysteinyl leukotriene receptors (CysLT1 and CysLT2) . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

1-prop-2-enylindole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-2-7-13-8-10(12(14)15)9-5-3-4-6-11(9)13/h2-6,8H,1,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBSNSQJYXCXGLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=C(C2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown These effects would be dependent on the compound’s targets and mode of action

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors could include pH, temperature, presence of other molecules, and cellular environment.

Biochemical Analysis

Biochemical Properties

1-(prop-2-en-1-yl)-1H-indole-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with tubulin, a protein that is crucial for cell division and structure. The nature of these interactions often involves binding to specific sites on the protein, leading to inhibition or activation of the protein’s function. This compound’s ability to destabilize tubulin polymerization highlights its potential as a therapeutic agent in cancer treatment.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. In cancer cells, such as MCF-7 and MDA-MB-231 breast cancer cells, it has been shown to exhibit antiproliferative effects. This compound influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it can arrest cells in the G2/M phase of the cell cycle, leading to apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to the colchicine-binding site on tubulin, inhibiting tubulin polymerization. This inhibition disrupts the microtubule network within the cell, leading to cell cycle arrest and apoptosis. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation can impact its long-term effects on cellular function. For instance, prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis. Its stability in various experimental conditions needs to be carefully monitored to ensure consistent results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed. For example, high doses of this compound can lead to severe cellular damage and organ toxicity. Therefore, determining the optimal dosage is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall efficacy and safety. Understanding these pathways is essential for optimizing its use in therapeutic settings.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution. Its localization and accumulation within different cellular compartments can significantly impact its function and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its localization can provide insights into its mechanism of action and potential therapeutic applications.

Biological Activity

1-(Prop-2-en-1-yl)-1H-indole-3-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological effects, structure-activity relationships, and potential therapeutic applications based on recent research findings.

Overview of Biological Activity

Indole derivatives, including this compound, have been associated with various biological activities such as anticancer, antimicrobial, anti-inflammatory, and antiviral effects. The following sections detail these activities, supported by case studies and research findings.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of indole derivatives. For instance:

  • In Vitro Studies : Compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines. Specifically, derivatives have been reported to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in MCF-7 breast cancer cells. The IC50 values for these compounds ranged from 10 to 33 nM, indicating potent activity comparable to established chemotherapeutics like combretastatin A-4 .

Antiviral Activity

The antiviral properties of indole derivatives have also been explored:

  • HIV Inhibition : Indole derivatives have been identified as effective inhibitors of HIV-1 integrase. Structural modifications at specific positions on the indole core significantly enhanced their inhibitory effects. For example, a derivative with an IC50 value of 0.13 μM was developed through optimization strategies that improved binding interactions within the integrase active site .

Antihypertensive Effects

Another notable activity is the antihypertensive effect :

  • Angiotensin II Receptor Antagonism : Novel derivatives of indole-3-carboxylic acid exhibited high affinity for the angiotensin II receptor (AT1 subtype), demonstrating significant blood pressure-lowering effects in spontaneously hypertensive rats. One compound achieved a maximum decrease in blood pressure of 48 mm Hg after oral administration .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of indole derivatives:

Modification Effect on Activity IC50 Value (μM)
C3 Long Branch AdditionIncreased hydrophobic interactions0.13
C6 HalogenationEnhanced π-π stacking with viral DNA1.05 - 1.70
Hydrolysis of CarboxylateImproved integrase inhibitionNot specified

These modifications indicate that strategic alterations at specific positions can lead to enhanced biological activity.

Case Studies

Several case studies illustrate the promising applications of indole derivatives:

  • Antitumor Activity : A study reported that certain indole-based compounds exhibited enhanced apoptotic activity through mechanisms involving the inhibition of anti-apoptotic proteins in cancer cells .
  • Antimicrobial Properties : Indole derivatives have shown broad-spectrum antimicrobial activity, making them candidates for developing new antibiotics .
  • Anti-inflammatory Effects : Research has indicated that some indole compounds can significantly reduce inflammation markers in vitro and in vivo, suggesting their potential use in treating inflammatory diseases .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Indole derivatives, including 1-(prop-2-en-1-yl)-1H-indole-3-carboxylic acid, have been shown to exhibit significant anticancer properties. A study investigated a series of indole-based compounds for their activity against human cancer cell lines, including lung carcinoma (A549) and colon cancer (HCT116). The results indicated promising anti-tumor activity, suggesting that this compound could serve as a scaffold for developing new anticancer agents .

Antimicrobial Properties

Research has highlighted the antimicrobial potential of indole derivatives. For instance, compounds derived from indole-3-carboxylic acid exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. In particular, derivatives demonstrated effectiveness comparable to standard antibiotics against strains like Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Indole compounds have also been studied for their anti-inflammatory properties. The synthesis of various indole derivatives has shown that they can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Agricultural Applications

Herbicidal Activity

The compound has been evaluated for its herbicidal potential, particularly as an auxin mimic. A study reported the synthesis of novel indole-3-carboxylic acid derivatives that acted as antagonists to the auxin receptor protein TIR1. These compounds demonstrated excellent herbicidal activity with inhibition rates ranging from 60% to 97% on various weed species, indicating their potential use in agricultural weed management .

Biochemical Applications

Molecular Docking Studies

Molecular docking studies have been employed to understand the interactions between this compound and biological targets. These studies revealed significant binding affinities with proteins involved in critical biological processes, suggesting its utility in drug design and development .

Data Table: Summary of Applications

Application AreaActivity TypeKey FindingsReferences
Medicinal ChemistryAnticancerEffective against A549 and HCT116 cell lines
AntimicrobialEffective against Staphylococcus aureus and E. coli
Anti-inflammatoryInhibits inflammatory pathways
Agricultural ApplicationsHerbicidal60%-97% inhibition on weed species
Biochemical ApplicationsMolecular DockingSignificant binding with biological targets

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects : The allyl group in the target compound provides a balance between steric bulk and lipophilicity, whereas fluorinated or aromatic substituents (e.g., 4-fluorobenzyl) introduce metabolic stability and enhanced receptor binding in bioactive analogs .
  • Synthetic Flexibility : Most derivatives are synthesized via alkylation of indole-3-carboxylic acid precursors, but reaction conditions (e.g., temperature, solvent) vary with substituent type. For example, fluorinated alkyl chains require careful handling due to their electrophilic reactivity .

Physicochemical and Stability Comparisons

Property 1-(prop-2-en-1-yl)-1H-indole-3-carboxylic acid 1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid 1-(2-Methoxyethyl)-1H-indole-3-carboxylic acid
Physical Form Powder Crystalline solid Not specified (likely solid)
Storage Conditions Room temperature Not specified Sold as reagent (ambient storage)
Reactivity Carboxylic acid reactivity (e.g., esterification) Converted to acid chloride (oxalyl chloride) Stable under standard conditions
Solubility Likely moderate (carboxylic acid) Low (fluorinated chain) Enhanced (methoxyethyl group)

Stability Notes:

  • The allyl group in the target compound may confer susceptibility to oxidation due to its unsaturated nature, whereas fluorinated analogs exhibit greater stability .

Preparation Methods

Indirect Multi-Step Synthesis via N-Isopropenylindoline Intermediate

  • Process Summary:

    • Initial preparation of an N-isopropenylindoline intermediate.
    • Oxidation to the corresponding indole.
    • Introduction of a methoxycarbonyl group at position 3 in the final step.
  • Details:

    • This route involves five stages with an overall yield of approximately 60%.
    • The key step is the formation of the N-isopropenylindoline, which upon oxidation yields the indole core.
    • The methoxycarbonyl group is introduced last, allowing for better regioselectivity and functional group tolerance.
  • Yield and Efficiency:

    • The overall yield is moderate to good (60%).
    • Reaction conditions require careful control of oxidation and substitution steps to avoid side reactions.

Extended Multi-Step Synthesis via N-(1-ethoxycarbonyl)ethyl Substituent

  • Process Summary:

    • Preliminary transformation of an N-(1-ethoxycarbonyl)ethyl substituent in the N-indole to N-isopropenyl.
    • Introduction of the methoxycarbonyl substituent at position 3.
  • Details:

    • This strategy involves seven stages with an overall yield of about 22%.
    • It is more complex and less efficient but allows for structural modifications at the nitrogen substituent.
  • Yield and Efficiency:

    • Lower overall yield (22%) due to the longer sequence and more reaction steps.
    • Suitable when specific N-substituents are required.

Representative Synthetic Route with Reaction Conditions

Step Reactants & Reagents Conditions Product/Intermediate Yield (%) Notes
1 Methyl α-formyl-(o-bromophenyl)acetate + 1-methylbutyn-3-yl-2-amine Reflux in methanol Enamine intermediate (no purification) N/A Intermediate for cyclization
2 Enamine + CuI (5 mol %), K3PO4 (2 equiv.) 80°C, 10-20 h N-isopropenyl indole 36 Slow reaction, moderate yield
3 Same as step 2 140°C, prolonged time N-isopropenyl indole 50 Increased temperature improves yield
4 Oxidation of N-isopropenylindoline Specific oxidizing agent Indole with N-propenyl substituent N/A Prepares for carboxylation at position 3
5 Introduction of carboxylic acid group at C-3 Methoxycarbonylation or hydrolysis This compound Overall ~60% (multi-step) Final target compound synthesis

Summary Table of Preparation Methods

Method Type Key Features Number of Steps Overall Yield Advantages Disadvantages
Multi-step via N-isopropenylindoline Oxidation and methoxycarbonylation steps 5 ~60% Moderate yield, well-established Multi-step, time-consuming
Extended multi-step via N-(1-ethoxycarbonyl)ethyl Longer sequence, functional group transformations 7 ~22% Allows diverse substitutions Low yield, complex
CuI-catalyzed Ullmann cyclization Enamine intermediate, copper catalysis 3-4 36-50% (cyclization step) Novel, simpler, fewer steps Requires high temperature, longer reaction time

Q & A

Q. What are the standard synthetic protocols for 1-(prop-2-en-1-yl)-1H-indole-3-carboxylic acid?

The synthesis typically involves reacting a dihydroindole precursor with acryloyl chloride or acrylate esters under basic conditions. For example, sodium acetate in acetic acid is used as a catalyst to facilitate condensation reactions. Refluxing for 2.5–3 hours under controlled temperatures (e.g., 80–100°C) is common to achieve optimal yields . Variations in substituent positions may require adjusting stoichiometry or reaction time.

Q. How is the compound characterized for structural confirmation and purity?

Key analytical techniques include:

  • NMR spectroscopy (¹H and ¹³C) to verify substituent positions and backbone integrity.
  • High-Performance Liquid Chromatography (HPLC) to assess purity (>95% is typical for research-grade material) .
  • Mass Spectrometry (MS) for molecular weight confirmation (e.g., ESI-MS m/z = [M+H]⁺) .

Q. What safety protocols are recommended for handling this compound?

Due to its reactive acryloyl group, use personal protective equipment (PPE), including gloves and goggles. Work in a fume hood to avoid inhalation, and store the compound in a cool, dry environment away from light. Neutralize acidic byproducts with dilute NaOH before disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Catalyst screening : Test alternatives to sodium acetate (e.g., K₂CO₃) to reduce side reactions.
  • Solvent optimization : Replace acetic acid with polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.
  • Temperature control : Lower temperatures (e.g., 60°C) may reduce decomposition of the acryloyl group .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yield .

Q. What computational tools are used to predict biological interactions of this compound?

  • Molecular docking : Utilize the compound’s SMILES string (C=CC(=O)N1CCC2=C1C=CC(=C2)C(=O)O) and InChIKey (PPYMTSWPJJZQMD-UHFFFAOYSA-N) for virtual screening against target proteins (e.g., enzymes in indole metabolism) .
  • DFT calculations : Analyze electron density maps to predict reactivity at the C3-carboxylic acid and prop-2-en-1-yl groups .

Q. How does the compound’s structure influence its biological activity?

The prop-2-en-1-yl group enhances electrophilicity, enabling covalent binding to cysteine residues in target enzymes. The indole-3-carboxylic acid moiety mimics natural substrates (e.g., tryptophan derivatives), facilitating interactions with receptor pockets. Comparative studies with methylated or halogenated analogs show reduced activity, highlighting the importance of the free carboxylic acid group .

Q. How can contradictory data from synthetic byproducts be resolved?

  • Byproduct identification : Use LC-MS/MS to detect intermediates (e.g., over-acylated derivatives).
  • Mechanistic studies : Monitor reaction progress via in-situ IR to identify steps prone to side reactions (e.g., dimerization at the acryloyl group) .
  • Statistical design of experiments (DoE) : Apply factorial designs to isolate variables affecting purity .

Methodological Challenges and Solutions

Q. What strategies mitigate hydrolysis of the acryloyl group during synthesis?

  • Use anhydrous solvents and moisture-free conditions.
  • Add a scavenger (e.g., molecular sieves) to absorb trace water.
  • Replace acryloyl chloride with more stable acrylate esters .

Q. How can regioselectivity be controlled during functionalization of the indole core?

  • Directing groups : Introduce temporary protecting groups (e.g., Boc) at the N1 position to direct electrophilic substitution to C5 or C7 .
  • Metal catalysis : Pd-mediated C–H activation enables selective modifications at non-activated positions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(prop-2-en-1-yl)-1H-indole-3-carboxylic acid
Reactant of Route 2
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1-(prop-2-en-1-yl)-1H-indole-3-carboxylic acid

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